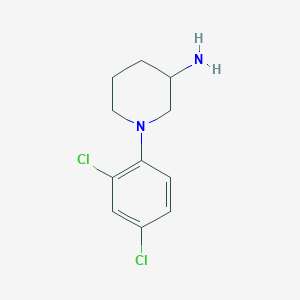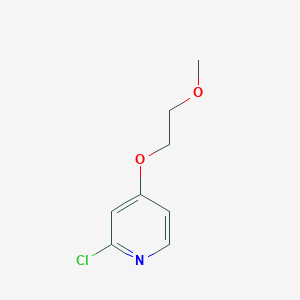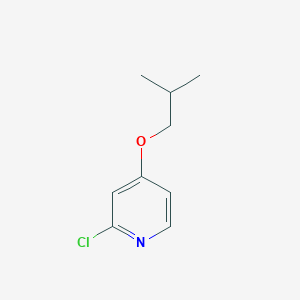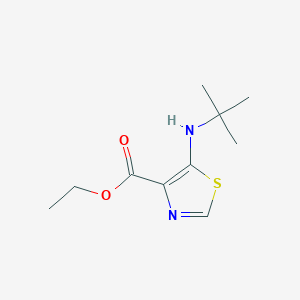
1-(2,4-Dichlorophenyl)piperidin-3-amine
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)piperidin-3-amine is a chemical compound with the molecular formula C11H14Cl2N2. It has a molecular weight of 245.15 .
Molecular Structure Analysis
The InChI code for 1-(2,4-Dichlorophenyl)piperidin-3-amine is1S/C11H14Cl2N2/c12-8-3-4-11(10(13)6-8)15-5-1-2-9(14)7-15/h3-4,6,9H,1-2,5,7,14H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The boiling point of 1-(2,4-Dichlorophenyl)piperidin-3-amine is predicted to be 367.1±42.0 °C, and its density is predicted to be 1.269±0.06 g/cm3 . Its pKa is predicted to be 10.29±0.20 .Wissenschaftliche Forschungsanwendungen
Application 1: Use as a Cannabinoid-1 Receptor Antagonist
- Summary of the Application : “1-(2,4-Dichlorophenyl)piperidin-3-amine” is used as a peripherally restricted Cannabinoid-1 Receptor (CB1R) antagonist. It has shown significant weight-loss efficacy in diet-induced obese mice .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested on diet-induced obese mice. The compound exhibited potent CB1R activity .
- Results or Outcomes : The compound displayed significant weight-loss efficacy in diet-induced obese mice. It also showed a clean off-target profile and is currently under development for treating obesity and related metabolic syndrome .
Application 2: Use in Drug Design
- Summary of the Application : Piperidines, including “1-(2,4-Dichlorophenyl)piperidin-3-amine”, are among the most important synthetic fragments for designing drugs .
- Methods of Application or Experimental Procedures : Piperidine derivatives are synthesized and used in the formation of various pharmaceuticals .
- Results or Outcomes : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Application 3: Use in the Synthesis of Novel Compounds
- Summary of the Application : “1-(2,4-Dichlorophenyl)piperidin-3-amine” is used in the synthesis of novel compounds, such as “1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide”. This compound is a peripherally restricted Cannabinoid-1 Receptor antagonist .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested for its CB1R activity .
- Results or Outcomes : The compound displayed significant weight-loss efficacy in diet-induced obese mice. It also displays a clean off-target profile and is currently under development for treating obesity and the related metabolic syndrome .
Application 4: Use in the Synthesis of Piperidine Derivatives
- Summary of the Application : Piperidines, including “1-(2,4-Dichlorophenyl)piperidin-3-amine”, are used in the synthesis of various piperidine derivatives. These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures : Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : Piperidine derivatives have been used in the discovery and biological evaluation of potential drugs .
Application 5: Use in the Synthesis of Novel Compounds
- Summary of the Application : “1-(2,4-Dichlorophenyl)piperidin-3-amine” is used in the synthesis of novel compounds, such as “1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide”. This compound is a peripherally restricted Cannabinoid-1 Receptor antagonist .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested for its CB1R activity .
- Results or Outcomes : The compound displayed significant weight-loss efficacy in diet-induced obese mice. It also displays a clean off-target profile and is currently under development for treating obesity and the related metabolic syndrome .
Application 6: Use in the Synthesis of Piperidine Derivatives
- Summary of the Application : Piperidines, including “1-(2,4-Dichlorophenyl)piperidin-3-amine”, are used in the synthesis of various piperidine derivatives. These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures : Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : Piperidine derivatives have been used in the discovery and biological evaluation of potential drugs .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-8-3-4-11(10(13)6-8)15-5-1-2-9(14)7-15/h3-4,6,9H,1-2,5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTWNVJTRKQTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)

![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)


![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)


![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)


